

# Pseudolaroside B: A Technical Overview of its Chemical Profile

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## Compound of Interest

Compound Name: *Pseudolaroside B*

Cat. No.: *B15596370*

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## Introduction

**Pseudolaroside B** is a natural product whose chemical identity is cataloged in public chemical databases. This document provides a concise summary of its core chemical structure and computed physical properties based on available data. It is crucial to distinguish **Pseudolaroside B** from the structurally different and more extensively studied diterpenoid, Pseudolaric Acid B, as these are distinct molecular entities.

## Chemical Structure and Identification

**Pseudolaroside B** is classified as a glycoside derivative of a benzoic acid. The core structure consists of a methoxybenzoic acid unit linked to a glucose moiety through a glycosidic bond.

Table 1: Chemical Identification of **Pseudolaroside B**

Identifier	Value	Source
IUPAC Name	3-methoxy-4- [(2S,3R,4R,5S,6R)-3,4,5- trihydroxy-6- (hydroxymethyl)oxan-2- yl]oxybenzoic acid	PubChem[1]
Molecular Formula	C <sub>14</sub> H <sub>18</sub> O <sub>9</sub>	PubChem[1]
SMILES	<chem>COC1=C(C=CC(=C1)C(=O)O)O[C@H]2--INVALID-LINK--CO)O)O"&gt;C@@HO</chem>	PubChem[1]
InChI	InChI=1S/C14H18O9/c1-21-8-4-6(13(19)20)2-3-7(8)22-14-12(18)11(17)10(16)9(5-15)23-14/h2-4,9-12,14-18H,5H2,1H3,(H,19,20)/t9-,10-,11-,12-,14-/m1/s1	PubChem[1]
InChIKey	JYFOSWJYZIVJPO-CBLPJQPBSA-N	PubChem[1]

## Physicochemical Properties

The following table summarizes the key computed physicochemical properties of **Pseudolaroside B**. Experimental data for properties such as melting point and solubility are not readily available in the public domain.

Table 2: Computed Physicochemical Properties of **Pseudolaroside B**

Property	Value	Unit	Source
Molecular Weight	330.29	g/mol	PubChem[1]
Exact Mass	330.09508215	Da	PubChem[1]
XLogP3	-1.5	PubChem[1]	
Hydrogen Bond Donor Count	6	PubChem[1]	
Hydrogen Bond Acceptor Count	9	PubChem[1]	
Rotatable Bond Count	4	PubChem[1]	
Topological Polar Surface Area	146 Å <sup>2</sup>	PubChem[1]	
Heavy Atom Count	23	PubChem[1]	
Complexity	404	PubChem[1]	

## Biological Activity and Experimental Data

Currently, there is a notable scarcity of published experimental data specifically pertaining to the biological activities and mechanisms of action of **Pseudolaroside B**. The majority of available scientific literature focuses on Pseudolaric Acid B, a distinct diterpenoid compound. Therefore, detailed information on signaling pathways modulated by **Pseudolaroside B** and protocols for its biological evaluation are not available at this time.

## Logical Relationship: Compound Identification

The following diagram illustrates the logical flow for distinguishing **Pseudolaroside B** from the similarly named but structurally different Pseudolaric Acid B.

Caption: Workflow for differentiating **Pseudolaroside B** from Pseudolaric Acid B.

## Conclusion

**Pseudolaroside B** is a chemically defined natural product with computed physicochemical properties available. However, a significant knowledge gap exists regarding its biological functions and experimental profile. Future research is required to isolate and characterize this compound, and to investigate its potential pharmacological activities, which would enable a more comprehensive understanding of its properties and potential applications. It is imperative for researchers to clearly distinguish between **Pseudolaroside B** and Pseudolaric Acid B to ensure accuracy in scientific reporting and drug development efforts.

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## References

- 1. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
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